Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate

Description

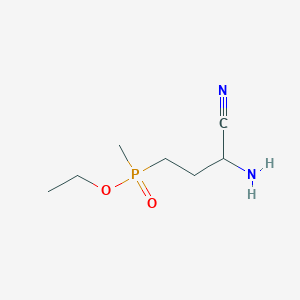

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate (CAS: 73385-92-9) is a critical intermediate in synthesizing glufosinate-ammonium, a broad-spectrum herbicide. It is structurally characterized by a phosphinate core with a methyl group, an ethyl ester, and a 3-amino-3-cyanopropyl substituent. The compound is synthesized via a reaction between ethyl methyl(3-oxopropyl)phosphinate and ammonium cyanide (NH$_4$CN) in the presence of ammonium chloride and ammonium hydroxide, achieving high regioselectivity .

The synthesis of its precursor, ethyl methyl(3-oxopropyl)phosphinate, involves acrolein and diethyl methylphosphite in anhydrous ethanol with glacial acetic acid, yielding 93.3% under optimized conditions . This method avoids hazardous ether byproducts, aligning with green chemistry principles .

Properties

IUPAC Name |

2-amino-4-[ethoxy(methyl)phosphoryl]butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O2P/c1-3-11-12(2,10)5-4-7(9)6-8/h7H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCPVGCJBLPBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)CCC(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate typically involves the reaction of appropriate phosphinic acid derivatives with ethyl esters. One common method includes the reaction of phosphinic acid, P-(3-amino-3-cyanopropyl)-P-methyl-, with ethanol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Amino derivatives.

Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate has been investigated for its efficacy as an herbicide and plant growth regulator. Its phosphinate structure is similar to certain naturally occurring compounds that inhibit specific enzymes in plants.

- Herbicidal Activity : Studies have shown that this compound can effectively inhibit the growth of certain weeds, making it a candidate for developing new herbicides. Its mode of action involves disrupting amino acid biosynthesis pathways in target plants, leading to stunted growth or death.

- Plant Growth Regulation : Preliminary research indicates that it may enhance crop yield by promoting root development and nutrient uptake when applied in controlled amounts.

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its ability to act as a precursor in the synthesis of various bioactive compounds.

- Synthesis of Phosphinothricin : This compound is utilized in the production of phosphinothricin, an active ingredient in several herbicides known for their effectiveness against a broad spectrum of weeds. The synthesis process involves nitrilase enzymes that convert nitriles to amino acids, with this compound serving as a key intermediate .

- Antimicrobial Properties : Research has indicated that derivatives of this phosphinate exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents.

Chemical Synthesis

In chemical synthesis, this compound serves as a versatile building block for creating more complex molecules.

- Intermediate in Organic Synthesis : The compound can be used as an intermediate in the synthesis of other phosphonates or phosphinic acid derivatives, which have applications in materials science and catalysis.

- Atom Economy : The synthesis methods involving this compound often boast high atom economy, making them environmentally friendly alternatives to traditional synthetic routes .

Case Studies

- Glufosinate-Ammonium Production : A notable case study involves the use of this compound in synthesizing glufosinate-ammonium intermediates. This process addresses issues related to high costs and poor atom economy associated with previous methods .

- Nitrilase Enzyme Application : Another study demonstrated the use of nitrilases in converting this compound into phosphinothricin, showcasing its significance in herbicide production and emphasizing its role as a sustainable option for agricultural chemicals .

Mechanism of Action

The mechanism of action of ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes. The phosphinate group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Functional Groups: The target compound’s amino-cyano group distinguishes it from phenyl, quinoline, or cyclopropyl substituents in analogs. These groups influence reactivity and applications; for example, the amino-cyano moiety is critical for herbicidal activity in glufosinate .

- Synthesis Efficiency: The target’s precursor synthesis achieves higher yields (93.3%) compared to methyl phenyl(quinolin-3-yl)phosphinate (72%), likely due to optimized solvent systems and reduced side reactions .

Physicochemical Properties

- Polarity: The amino and cyano groups in the target compound increase polarity compared to phenyl or cyclopropyl analogs, affecting solubility in organic solvents. This necessitates purification via column chromatography with polar eluents (e.g., ethyl acetate/hexane mixtures, as in ).

- Stability: The amino group may render the compound hygroscopic, whereas methyl phenyl(quinolin-3-yl)phosphinate’s aromatic groups enhance stability under ambient conditions .

Biological Activity

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological properties. The molecular formula is , and it features a phosphinate group which is known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors. This inhibition can disrupt cellular signaling pathways, which is crucial in therapeutic applications, particularly in cancer treatment and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, a study showed that the compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells.

Neuroprotective Effects

This compound also shows promise as a neuroprotective agent. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Data Tables

| Biological Activity | Effect | Cell Lines Tested | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | MCF-7, PC-3 | |

| Neuroprotection | Reduces oxidative stress | SH-SY5Y |

Case Studies

- Anticancer Study : A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Neuroprotection Study : In a neuroprotective study involving SH-SY5Y neuroblastoma cells, the compound was shown to significantly reduce markers of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Phosphorylation Reaction : The reaction between methyl phosphinic acid and 3-amino-3-cyanopropanol under acidic conditions.

- Alkylation Process : Utilizing alkyl halides to introduce ethyl groups onto the phosphinate backbone.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate, and how are reaction conditions optimized?

- Answer : The compound is synthesized via nucleophilic substitution or catalytic reactions. For example, in glufosinate synthesis, it is produced by reacting 3-[n-butoxy(methyl)phosphoryl]-1-cyanopropyl acetate with ammonia, yielding a mixture of phosphinate salts . Reaction optimization involves adjusting ammonia concentration (e.g., 25–30% aqueous NH₃), temperature (40–60°C), and reaction time (12–24 hrs). Purification typically employs column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) . TLC with ethyl acetate:n-hexane (1:1) monitors progress .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Structural validation combines spectroscopic methods:

- NMR : <sup>1</sup>H/<sup>31</sup>P NMR identifies phosphinate ester peaks (δ ~1.3 ppm for methyl-P, δ ~1.5–2.0 ppm for ethyl ester) .

- X-ray crystallography : Resolves stereochemistry (e.g., phosphinate 9 in , CCDC 1832100) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What solvent systems are effective for extracting and purifying this compound?

- Answer : Ethyl acetate is preferred for extraction due to its polarity and miscibility with aqueous phases. Post-reaction, the organic layer is dried (MgSO₄ or Na₂SO₄) and concentrated under reduced pressure. Silica gel chromatography with ethyl acetate:hexane (1:3) elutes impurities, yielding pure product .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Answer : The compound’s chiral phosphorus center enables enantioselective transformations. For example, mutant phosphotriesterase enzymes (e.g., bacterial PTE variants) resolve enantiomers via stereoselective hydrolysis. Enantiomeric ratios are quantified using chiral HPLC (e.g., CHIRALPAK® AD-H column) or polarimetry ([α]D values) . Computational docking studies (AutoDock Vina) predict enzyme-substrate interactions to guide enzyme selection .

Q. What analytical strategies resolve contradictions in hydrolysis rate data under varying pH conditions?

- Answer : Discrepancies arise from pH-dependent hydrolysis mechanisms. At acidic pH (2–4), the amino group protonation slows hydrolysis, while alkaline conditions (pH >10) accelerate it via nucleophilic attack. Kinetic studies (UV-Vis monitoring at 260 nm) and <sup>31</sup>P NMR track intermediates like methylphosphinic acid. Multivariate analysis (e.g., Arrhenius plots) isolates temperature and pH effects .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with herbicidal activity. Molecular docking (e.g., Glide Schrödinger) screens analogs against acetolactate synthase (ALS), a glufosinate target. QSAR models (Random Forest or SVM) trained on LD50 data (e.g., EPA class I toxicity) prioritize low-toxicity derivatives .

Q. What methodologies assess the environmental impact of phosphinate byproducts during large-scale synthesis?

- Answer : Ecotoxicological profiling includes:

- Ames test : Detects mutagenicity of nitroso byproducts.

- Algal toxicity assays : IC50 values for Raphidocelis subcapitata assess aquatic toxicity.

- QSAR models : Predict biodegradation (e.g., BIOWIN) and bioaccumulation (logP calculations) .

Methodological Challenges and Solutions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses involving this phosphinate?

- Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >90% ee. Solvent engineering (e.g., tert-butyl methyl ether) enhances enzyme stability. Dynamic kinetic resolution (DKR) with Shvo’s catalyst racemizes undesired enantiomers in situ .

Q. What strategies mitigate side reactions during phosphinate esterification?

- Answer : Side reactions (e.g., transesterification) are minimized by:

- Low-temperature conditions (0–5°C).

- Anhydrous solvents (molecular sieves).

- Catalyst selection : LaCl₃·7H₂O reduces side-product formation vs. H₂SO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.